molecular formula C8H5FN2O B1315290 6-Fluoroquinoxalin-2(1H)-one CAS No. 55687-23-5

6-Fluoroquinoxalin-2(1H)-one

Cat. No.: B1315290
CAS No.: 55687-23-5
M. Wt: 164.14 g/mol
InChI Key: SBPUELVBFXEMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of a fluorine atom at the 6-position of the quinoxaline ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired quinoxalinone

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone to the corresponding dihydroquinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Fluoroquinoxalin-2(1H)-one has been extensively studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT-116 and LoVo). The mechanisms involve the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in tumorigenesis.

Key Findings:

  • Certain derivatives demonstrated IC₅₀ values ranging from 96.19 to 121.55 µg/mL, compared to diclofenac's IC₅₀ of 0.53 µg/mL.
  • The most active compounds showed moderate to high inhibition efficiencies against COX-2.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique electronic and catalytic properties.

Material Science

The compound is also explored in material science for developing materials with specific electronic or optical properties, including dyes and fluorescent materials. Its unique structure allows for modifications that can enhance the performance of these materials in various applications.

Antimalarial Research

Recent studies have focused on synthesizing new quinoxaline derivatives from this compound for potential antimalarial activity. This research is crucial given the ongoing global health challenges posed by malaria.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of several derivatives of quinoxalin-2(1H)-one, including those with the 6-fluoro substituent. The research highlighted how these compounds could inhibit tumor growth through specific biochemical pathways.

Case Study 2: Coordination Chemistry

Another study explored the use of this compound as a ligand in forming metal complexes. The resulting compounds exhibited enhanced catalytic activity in organic reactions, demonstrating the compound's utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 6-Fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

6-Fluoroquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:

    Quinoxalin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    6-Methylquinoxalin-2(1H)-one: Contains a methyl group, leading to different steric and electronic effects.

The presence of the fluorine atom in this compound makes it unique by enhancing its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts.

Biological Activity

6-Fluoroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
CAS Number 55687-23-5
Solubility 1.49 mg/ml
Log P (octanol-water) 1.33

The compound is characterized by a fluorine atom at the 6-position of the quinoxaline ring, which contributes to its unique biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxalin-2(1H)-one exhibit significant anticancer properties. In vitro experiments revealed that certain derivatives, including those containing the 6-fluoro substituent, showed cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT-116 and LoVo) through mechanisms involving the inhibition of COX-2 and lactate dehydrogenase A (LDHA) .

Key Findings:

  • Compounds exhibited IC₅₀ values in the range of 96.19 to 121.55 µg/mL compared to diclofenac's IC₅₀ of 0.53 µg/mL.
  • The most active compounds demonstrated moderate to high inhibition efficiencies against COX-2, which plays a crucial role in tumorigenesis .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that quinoxaline derivatives can inhibit bacterial growth by disrupting critical cellular processes. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the quinoxaline ring significantly influence antibacterial efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways: The compound has been shown to inhibit COX-2 and LDHA, both of which are implicated in cancer metabolism and progression.
  • Cytotoxicity: The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
  • Antibacterial Mechanisms: It interferes with bacterial protein synthesis and DNA replication processes.

Case Studies

Several case studies have illustrated the potential applications of this compound in therapeutic settings:

  • Colorectal Cancer Treatment:
    • A study evaluated a series of quinoxalinone derivatives for their anticancer effects on HCT-116 cells, revealing that the presence of fluorine enhances cytotoxicity and selectivity towards cancer cells .
  • Bacterial Infections:
    • Another investigation assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives significantly inhibited bacterial growth, suggesting a potential role in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 6-Fluoroquinoxalin-2(1H)-one with high purity?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, brominated or chlorinated intermediates (e.g., 6-bromoquinoxalin-2(1H)-one, as seen in ) can undergo halogen exchange via nucleophilic aromatic substitution using fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS is critical to confirm structure and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard identification ( ). Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to prevent inhalation of dust or vapors.
  • Store in sealed containers under dry conditions at room temperature to avoid degradation.
  • Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm fluorine-induced deshielding effects on adjacent protons/carbons.
  • Mass Spectrometry (MS) : HRMS (ESI or EI) for molecular ion validation.
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL ( ) to resolve fluorine positional disorder in crystal lattices .

Advanced Research Questions

Q. How does fluorine substitution at the 6-position influence electronic properties and reactivity in quinoxalin-2(1H)-one derivatives?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, affecting reactivity:

  • Electronic Effects : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites.
  • Reactivity Studies : Compare fluorinated vs. non-fluorinated derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric and electronic barriers. Fluorine’s inductive effect can reduce reactivity at adjacent positions but enhance stability in oxidative environments .

Q. How can researchers resolve contradictions in bioactivity data across fluorinated quinoxalinone derivatives?

  • Methodological Answer :

  • Statistical Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values from antimicrobial assays) to identify trends obscured by experimental variability.
  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to correlate fluorine’s position with target binding affinity.
  • Control Experiments : Validate assay conditions (e.g., pH, solvent) to ensure consistency, as seen in ’s antimicrobial testing protocols .

Q. What computational strategies predict crystallographic behavior of fluorinated quinoxalinones?

  • Methodological Answer :

  • Crystal Packing Analysis : Use Mercury (CCDC) to simulate packing motifs influenced by F···H or F···F interactions.
  • Twinning and Disorder : Employ SHELXD ( ) for initial structure solution and SHELXL for refinement, particularly for high-resolution data. Fluorine’s small atomic radius often leads to positional disorder, requiring iterative refinement cycles .

Q. Notes for Methodological Rigor

  • Experimental Design : Follow guidelines in for detailed experimental reporting, including solvent ratios, catalyst loadings, and spectral acquisition parameters.
  • Data Validation : Triangulate crystallographic data ( ) with spectroscopic results to resolve structural ambiguities .
  • Ethical Compliance : Adhere to institutional safety protocols ( ) and cite all synthetic precedents (e.g., ) to ensure reproducibility .

Properties

IUPAC Name

6-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUELVBFXEMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506870
Record name 6-Fluoroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-23-5
Record name 6-Fluoroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 3
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 4
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Fluoroquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Fluoroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.